2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate
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Overview
Description
Preparation Methods
The synthetic routes for CRA_10972 involve the formation of the benzimidazole core, followed by the attachment of the phenyl group. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The phenyl group is then introduced through a substitution reaction . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.
Chemical Reactions Analysis
CRA_10972 undergoes various types of chemical reactions, including:
Oxidation: CRA_10972 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: CRA_10972 can undergo substitution reactions where functional groups on the phenyl or benzimidazole rings are replaced by other groups.
Scientific Research Applications
CRA_10972 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: CRA_10972 is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of CRA_10972 involves its interaction with specific molecular targets. One known target is trypsin-1, an enzyme involved in protein digestion. CRA_10972 binds to the active site of trypsin-1, inhibiting its activity and thereby affecting various biological processes . The pathways involved in its mechanism of action include the inhibition of proteolytic activity and modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
CRA_10972 is unique among phenylbenzimidazoles due to its specific structural features and biological activities. Similar compounds include:
Properties
Molecular Formula |
C18H19ClN4O2 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
6-chloro-2-[2-hydroxy-3-(2-methylpropoxy)phenyl]-1H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C18H19ClN4O2/c1-9(2)8-25-15-5-3-4-10(16(15)24)18-22-13-6-11(17(20)21)12(19)7-14(13)23-18/h3-7,9,24H,8H2,1-2H3,(H3,20,21)(H,22,23) |
InChI Key |
RTSLVPMQUZXPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1O)C2=NC3=C(N2)C=C(C(=C3)C(=N)N)Cl |
Origin of Product |
United States |
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